4-Chloro-2-methylbenzenesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 276294. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

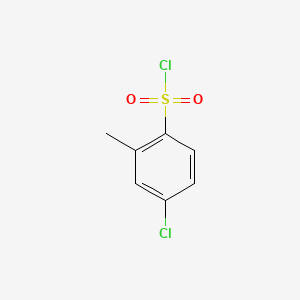

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O2S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTMRZJATPXTPSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90204691 | |

| Record name | 4-Chloro-2-methylbenzenesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56157-92-7 | |

| Record name | 4-Chloro-2-methylbenzenesulphonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056157927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 56157-92-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=276294 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-2-methylbenzenesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-methylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2-methylbenzenesulfonyl chloride (CAS 56157-92-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-methylbenzenesulfonyl chloride is a pivotal, multifunctional reagent in modern organic synthesis. Characterized by its highly reactive sulfonyl chloride group, this compound serves as a critical building block for introducing the 4-chloro-2-methylbenzenesulfonyl moiety into a diverse range of molecular architectures. Its structural features—a sterically accessible sulfonyl chloride, an electron-withdrawing chlorine atom, and a modestly electron-donating methyl group—impart a unique reactivity profile that is leveraged in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes.[1] This guide provides a comprehensive overview of its chemical properties, established synthesis protocols, key reactivity patterns, and critical safety considerations, offering field-proven insights for its effective application in research and development.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is paramount for its successful application in synthesis, including planning reaction conditions, purification strategies, and safe handling procedures.

Core Properties

The key physicochemical properties of this compound are summarized below, providing a quick reference for laboratory use.[1][2][3]

| Property | Value | Source |

| CAS Number | 56157-92-7 | [2][3][4] |

| Molecular Formula | C₇H₆Cl₂O₂S | [1][2][4] |

| Molecular Weight | 225.09 g/mol | [2][4] |

| Appearance | Colorless to yellowish crystalline solid | [1] |

| Melting Point | 54 °C | [1][3] |

| Boiling Point | 295.3 ± 28.0 °C (Predicted) | [1][3] |

| Density | 1.458 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in organic solvents like dichloromethane, ether, and ethyl acetate; Insoluble in water.[1] |

Spectroscopic Signature

-

¹H NMR: Protons on the aromatic ring would appear as distinct signals in the aromatic region (approx. 7.0-8.0 ppm). The methyl group protons would present as a singlet further upfield (approx. 2.5 ppm).

-

¹³C NMR: The spectrum would show seven distinct carbon signals, including four aromatic carbons (one substituted with Cl, one with the methyl group, one with the sulfonyl chloride group, and one unsubstituted), the methyl carbon, and the carbon of the sulfonyl chloride group.

-

IR Spectroscopy: Key vibrational bands would include strong S=O stretches (approx. 1375 and 1185 cm⁻¹), C-Cl stretch, and aromatic C-H and C=C stretches.

-

Mass Spectrometry: The molecular ion peak would be observed, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Synthesis Methodologies: A Mechanistic Perspective

The synthesis of aryl sulfonyl chlorides is a cornerstone of organic chemistry. For this compound, the most prevalent and industrially scalable approach is a variation of the Sandmeyer reaction, starting from the corresponding aniline.[7][8][9]

Recommended Protocol: Sandmeyer-Type Diazotization-Sulfonylation

This method is favored for its reliability and use of readily available starting materials. It proceeds via the formation of a diazonium salt from 4-chloro-2-methylaniline, which is then reacted with sulfur dioxide in the presence of a copper catalyst to yield the target sulfonyl chloride.[7][8]

Causality Behind Experimental Choices:

-

Diazotization at Low Temperature (-5 to 0 °C): Aryl diazonium salts are notoriously unstable at higher temperatures, readily decomposing to expel nitrogen gas. Maintaining a low temperature is critical to ensure the intermediate is formed and persists long enough for the subsequent sulfonylation step.[8]

-

Use of a Copper Catalyst (e.g., CuCl): The copper catalyst is essential for the radical-mediated decomposition of the diazonium salt and the subsequent trapping of the aryl radical by sulfur dioxide, facilitating the formation of the sulfonyl chloride.[7]

-

SO₂ Source: While gaseous SO₂ can be used, stable surrogates like DABSO (a DABCO-SO₂ adduct) are often preferred in laboratory settings for improved handling and safety.[7]

Step-by-Step Methodology:

-

Diazonium Salt Formation:

-

Suspend 4-chloro-2-methylaniline (1.0 eq) in concentrated hydrochloric acid.

-

Cool the mixture to between -5 and 0 °C in an ice-salt bath with vigorous stirring.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature remains below 0 °C.[8] Stir for an additional 15-20 minutes to ensure complete diazotization.

-

-

Sulfonylation:

-

In a separate flask, prepare a solution of sulfur dioxide (or a surrogate) in a suitable solvent (e.g., acetic acid) containing a catalytic amount of copper(I) chloride (CuCl).[9]

-

Cool this solution to 0 °C.

-

Slowly add the cold diazonium salt slurry from Step 1 to the SO₂/CuCl solution. Vigorous evolution of nitrogen gas will be observed.

-

-

Workup and Isolation:

-

Once the addition is complete and gas evolution has ceased, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Pour the reaction mixture into ice-water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.

-

The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound.

-

Alternative Synthetic Routes

Other methods for synthesizing sulfonyl chlorides exist, though they may be less direct for this specific target:

-

Chlorosulfonation of Toluene Derivatives: Direct reaction of 4-chlorotoluene with chlorosulfonic acid. This method can suffer from poor regioselectivity, leading to isomeric byproducts.[9][10]

-

From Sulfonic Acids: Conversion of the corresponding 4-chloro-2-methylbenzenesulfonic acid using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[11][12][13] This is a viable route if the sulfonic acid is readily available.

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the high electrophilicity of the sulfur atom in the sulfonyl chloride group. This makes it an excellent electrophile for reaction with a wide array of nucleophiles.[1]

Core Reactivity: Sulfonamide Formation

The most prominent application is the synthesis of sulfonamides through reaction with primary or secondary amines.[14][15] This reaction is fundamental in medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in numerous approved drugs, including antibacterials, diuretics, and anti-inflammatory agents.[9]

Mechanism: The reaction proceeds via nucleophilic attack of the amine's lone pair on the electrophilic sulfur atom, followed by the elimination of a chloride ion. A base (e.g., pyridine, triethylamine) is typically required to neutralize the HCl byproduct.[14]

Workflow for Sulfonamide Synthesis

Other Key Transformations

-

Sulfonate Ester Synthesis: Reaction with alcohols in the presence of a base yields sulfonate esters. These esters are excellent leaving groups, making them valuable intermediates for nucleophilic substitution reactions.

-

Friedel-Crafts Sulfonylation: It can act as an electrophile to install the sulfonyl group onto other aromatic rings, although this is less common than its use in sulfonamide synthesis.

The presence of the chloro and methyl groups on the aromatic ring can be used for further functionalization through cross-coupling reactions or other transformations, adding to the compound's versatility as a building block.

Structure-Reactivity-Application Relationship

Safety, Handling, and Storage

As a reactive sulfonyl chloride, this compound is corrosive and moisture-sensitive. Strict adherence to safety protocols is mandatory.

Hazard Identification

-

Corrosivity: Causes severe skin burns and eye damage.[2][16]

-

Toxicity: Harmful if swallowed.[2]

-

Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[2][16]

-

Reactivity: Reacts with water, potentially violently, to release corrosive hydrochloric acid (HCl) gas.

Recommended Handling Protocol

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[16][17]

-

Ventilation: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or HCl vapors.[1][16]

-

Dispensing: Use caution when opening the container. Weigh and dispense the solid material promptly, minimizing exposure to atmospheric moisture.

-

Spill Management: In case of a spill, do not use water. Cover with a dry, inert absorbent material (e.g., sand, vermiculite), sweep up carefully, and place in a designated hazardous waste container.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[16]

-

Keep away from water and incompatible materials such as strong bases, alcohols, and oxidizing agents.[1][16] A desiccator or a dry box is recommended for long-term storage to maintain reagent integrity.

Safe Handling Workflow Diagram

References

- 1. chembk.com [chembk.com]

- 2. 4-Chloro-2-methylbenzene-1-sulfonyl chloride | C7H6Cl2O2S | CID 41748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. scbt.com [scbt.com]

- 5. 4-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 7398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzenesulfonyl chloride, 4-methyl- [webbook.nist.gov]

- 7. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 8. bio-protocol.org [bio-protocol.org]

- 9. books.rsc.org [books.rsc.org]

- 10. patents.justia.com [patents.justia.com]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 12. S-Chlorinations [organic-chemistry.org]

- 13. US7842834B2 - Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts - Google Patents [patents.google.com]

- 14. cbijournal.com [cbijournal.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. fishersci.com [fishersci.com]

- 17. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to 4-Chloro-2-methylbenzenesulfonyl Chloride: Structure, Synthesis, and Applications in Pharmaceutical Research

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-methylbenzenesulfonyl chloride (CMSC), a pivotal intermediate in modern organic and medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document delves into the core chemical principles of CMSC, including its structure, molecular formula, and physicochemical properties. We present detailed, field-proven synthetic methodologies, offering insights into the mechanistic underpinnings that govern its formation. Furthermore, this guide explores the reactivity of the sulfonyl chloride functional group and highlights the role of CMSC as a key building block in the synthesis of pharmaceutically active compounds. All protocols and claims are substantiated with authoritative references to ensure scientific integrity and practical applicability in a research and development setting.

Introduction: The Significance of Arylsulfonyl Chlorides in Drug Discovery

Arylsulfonyl chlorides are a class of highly reactive organic compounds that have become indispensable in the synthesis of a vast array of pharmaceutical agents.[1] Their utility is rooted in the electrophilic nature of the sulfur atom within the sulfonyl chloride moiety (-SO₂Cl), which readily undergoes nucleophilic substitution with a wide range of nucleophiles, most notably amines and alcohols. This reactivity allows for the facile and efficient formation of sulfonamides and sulfonate esters, respectively. The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a multitude of drugs, including antibiotics, diuretics, and anticancer agents.[1]

This compound (CMSC) is a specifically substituted arylsulfonyl chloride that offers a unique combination of steric and electronic properties, making it a valuable intermediate for targeted organic synthesis. This guide will provide an in-depth exploration of its chemical identity, synthesis, and applications, with a particular focus on its relevance to the pharmaceutical industry.

Molecular Structure and Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of a reagent is fundamental to its effective and safe use in a laboratory setting.

Structure and Molecular Formula

The molecular structure of this compound is characterized by a benzene ring substituted with a chloro group at the 4-position, a methyl group at the 2-position, and a sulfonyl chloride group at the 1-position.

-

Molecular Formula: C₇H₆Cl₂O₂S[2]

-

IUPAC Name: this compound[2]

-

CAS Number: 56157-92-7[2]

-

Molecular Weight: 225.09 g/mol [2]

The spatial arrangement of the substituents on the benzene ring influences the reactivity of the sulfonyl chloride group and provides specific steric and electronic features that can be exploited in targeted synthesis.

Diagram: Molecular Structure of this compound

References

Spectroscopic and Spectrometric Characterization of 4-Chloro-2-methylbenzenesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile chemical intermediate, 4-Chloro-2-methylbenzenesulfonyl chloride. The information herein is intended to support research and development activities where this compound is utilized as a critical building block in the synthesis of pharmaceuticals and other complex organic molecules. This document presents a detailed analysis of its predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, alongside generalized experimental protocols for data acquisition.

Introduction

This compound (C₇H₆Cl₂O₂S) is a key organic synthesis intermediate, valued for its reactive sulfonyl chloride functional group.[1] Its structure, featuring a substituted benzene ring, allows for a variety of chemical transformations, making it a valuable component in the synthesis of numerous target molecules.[1] Accurate spectroscopic characterization is fundamental to verifying the identity, purity, and stability of this reagent, ensuring the integrity of subsequent synthetic steps. This guide provides an in-depth look at the expected spectroscopic signature of this compound.

Molecular Structure and Key Features

Understanding the molecular structure is crucial for interpreting spectroscopic data. The key features of this compound that influence its spectral properties are:

-

An aromatic ring with three different substituents.

-

A methyl group (-CH₃) ortho to the sulfonyl chloride group.

-

A chlorine atom (-Cl) para to the methyl group.

-

A sulfonyl chloride group (-SO₂Cl), which is a strong electron-withdrawing group.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons and the methyl group protons. The electron-withdrawing sulfonyl chloride group will deshield adjacent protons, causing them to appear at a higher chemical shift (downfield).

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 | d | 1H | H-6 |

| ~ 7.5 | dd | 1H | H-5 |

| ~ 7.4 | d | 1H | H-3 |

| ~ 2.8 | s | 3H | -CH₃ |

d = doublet, dd = doublet of doublets, s = singlet

Justification of Assignments:

-

H-6: This proton is ortho to the strongly electron-withdrawing sulfonyl chloride group, leading to significant deshielding and the furthest downfield shift among the aromatic protons. It will appear as a doublet due to coupling with H-5.

-

H-5: This proton is coupled to both H-6 and H-3 (meta-coupling, which may not be resolved), resulting in a doublet of doublets.

-

H-3: This proton is ortho to the methyl group and will be the most upfield of the aromatic signals. It will appear as a doublet due to coupling with H-5.

-

-CH₃: The protons of the methyl group are shielded and will appear as a singlet further upfield.

¹³C NMR (Carbon NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 | C-1 (ipso to -SO₂Cl) |

| ~ 142 | C-2 (ipso to -CH₃) |

| ~ 138 | C-4 (ipso to -Cl) |

| ~ 135 | C-6 |

| ~ 132 | C-5 |

| ~ 128 | C-3 |

| ~ 21 | -CH₃ |

Justification of Assignments:

-

The carbons directly attached to the electronegative sulfonyl chloride and chlorine groups (C-1 and C-4) are expected to be the most downfield in the aromatic region.

-

The carbon bearing the methyl group (C-2) will also be downfield.

-

The remaining aromatic carbons (C-3, C-5, C-6) will appear at intermediate chemical shifts.

-

The methyl carbon will be significantly upfield.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse proton spectrum with a 90° pulse.

-

Set the spectral width to cover the range of approximately -1 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of approximately 0 to 200 ppm.

-

A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl chloride group and the substituted aromatic ring. Sulfonyl chlorides typically exhibit strong characteristic bands in the IR regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[2]

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | Aromatic C-H stretch |

| ~ 2950-2850 | Medium | Aliphatic C-H stretch (-CH₃) |

| ~ 1600-1450 | Medium-Strong | Aromatic C=C stretching |

| ~ 1380-1360 | Strong | Asymmetric SO₂ stretch |

| ~ 1190-1170 | Strong | Symmetric SO₂ stretch |

| ~ 850-800 | Strong | C-H out-of-plane bending (aromatic) |

| ~ 750-700 | Strong | C-Cl stretch |

| ~ 600-500 | Strong | S-Cl stretch |

Justification of Assignments:

-

The most prominent peaks in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group.

-

The aromatic C-H and C=C stretching vibrations will also be present.

-

The C-Cl and S-Cl stretching vibrations will appear in the fingerprint region at lower wavenumbers.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Neat Sample (ATR): Place a small amount of the solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Caption: Experimental workflow for spectroscopic analysis.

Conclusion

The predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data presented in this guide provide a detailed fingerprint for the characterization of this compound. This information is invaluable for researchers and scientists in confirming the structure and purity of this important synthetic intermediate, thereby ensuring the reliability and reproducibility of their chemical transformations. The provided experimental protocols offer a standardized approach to data acquisition, facilitating consistent and high-quality results.

References

An In-depth Technical Guide to the Electrophilicity of the Sulfonyl Chloride Group

Introduction: The Sulfonyl Chloride Moiety as a Cornerstone Electrophile

In the landscape of modern organic synthesis, the sulfonyl chloride functional group (R-SO₂Cl) stands out as a powerful and versatile electrophile.[1] Its significance is particularly pronounced in pharmaceutical and materials science, where the facile formation of robust sulfonamide and sulfonate ester linkages is paramount.[1] This guide provides a comprehensive exploration of the core principles governing the electrophilicity of sulfonyl chlorides, the factors modulating their reactivity, and their application in key synthetic transformations. We will delve into mechanistic details, provide field-proven experimental protocols, and examine the evolution of sulfonyl chemistry into next-generation applications like SuFEx click chemistry.

The reactivity of a sulfonyl chloride is fundamentally dictated by the electronic nature of the sulfur atom. It is bonded to two highly electronegative oxygen atoms and a chlorine atom, all of which inductively withdraw electron density.[2][3] This creates a significant partial positive charge on the sulfur atom, rendering it highly susceptible to attack by a wide range of nucleophiles.[3][4] The chloride ion serves as an excellent leaving group, further facilitating nucleophilic substitution reactions.[2]

Section 1: The Electronic Architecture and Resulting Electrophilicity

The geometry around the tetracoordinate sulfur atom in a sulfonyl chloride is approximately tetrahedral. The strong dipole moments of the S=O and S-Cl bonds result in a highly polarized functional group. The introduction of substituents on the 'R' group can further influence this electronic environment through inductive (-I) and resonance (-R) effects.

1.1. The Role of Inductive and Resonance Effects

Electron-withdrawing groups (EWGs) attached to the R group, especially on an aromatic ring, significantly enhance the electrophilicity of the sulfur atom.[3][5] For instance, a nitro group (-NO₂) positioned para to the sulfonyl chloride on a benzene ring dramatically increases reactivity towards nucleophiles.[3] This is due to both its powerful electron-withdrawing inductive effect and its ability to delocalize electron density from the ring via resonance, which in turn pulls density from the sulfonyl group.[3]

Conversely, electron-donating groups (EDGs), such as methoxy (-OCH₃) or methyl (-CH₃) groups, decrease the electrophilicity of the sulfur center by pushing electron density towards it, thereby slightly reducing its partial positive charge.[5]

1.2. Quantitative Reactivity: The Hammett Relationship

The influence of aromatic substituents on reaction rates can be quantified using the Hammett equation. Studies on the hydrolysis of various substituted benzenesulfonyl chlorides have shown that the reaction rates often correlate with Hammett substituent constants (σ). For alkaline hydrolysis, the plot is linear with a positive ρ value, indicating that electron-withdrawing groups, which have positive σ values, accelerate the reaction.[6][7] However, for neutral solvolysis, the Hammett plot is often curved, suggesting a change in the transition state character or mechanism across the series of substituents.[6][7][8]

| Substituent (X) in X-C₆H₄SO₂Cl | Relative Rate of Hydrolysis (approx.) | Hammett σ Constant |

| p-OCH₃ | 1 | -0.27 |

| p-CH₃ | 2.5 | -0.17 |

| H | 5 | 0 |

| p-Br | 20 | +0.23 |

| m-NO₂ | 150 | +0.71 |

| p-NO₂ | 250 | +0.78 |

| Table 1: Relative hydrolysis rates of substituted benzenesulfonyl chlorides, illustrating the accelerating effect of electron-withdrawing groups. Data compiled and generalized from kinetic studies.[6][7][9] |

Section 2: Mechanistic Considerations in Nucleophilic Substitution

The precise mechanism of nucleophilic substitution at a sulfonyl sulfur center has been a subject of extensive study. Two primary pathways are generally considered: a concerted, Sₙ2-like mechanism and a stepwise addition-elimination (A-E) mechanism.[4][10]

-

Sₙ2-like Mechanism: In this pathway, the nucleophile attacks the sulfur atom at the same time as the chloride leaving group departs. This proceeds through a single, trigonal bipyramidal transition state.[9][10]

-

Addition-Elimination (A-E) Mechanism: This stepwise process involves the initial attack of the nucleophile to form a transient, pentacoordinate trigonal bipyramidal intermediate (a sulfurane).[10] This intermediate then collapses by expelling the chloride ion to form the final product.[10]

The operative mechanism can depend on the nucleophile, the substrate, and the solvent.[10][11] However, for many common reactions, such as the formation of sulfonamides and sulfonate esters, the pathway is often considered to be a concerted Sₙ2-like process.[11][12]

Caption: General Sₙ2-like mechanism for nucleophilic substitution at a sulfonyl chloride.

Section 3: Key Synthetic Transformations

The high electrophilicity of sulfonyl chlorides enables a broad range of crucial synthetic transformations.

3.1. Formation of Sulfonamides: The Hinsberg Reaction

The reaction between a sulfonyl chloride and a primary or secondary amine is a cornerstone of medicinal chemistry, yielding the highly important sulfonamide functional group.[1][2] This reaction also forms the basis of the Hinsberg test, a classical chemical method for distinguishing between primary, secondary, and tertiary amines.[13][14][15]

-

Primary Amines (R-NH₂): React with benzenesulfonyl chloride to form an N-substituted sulfonamide. This product still has an acidic proton on the nitrogen, which can be removed by aqueous alkali (e.g., NaOH), rendering the sulfonamide soluble.[13][16] Subsequent acidification re-protonates the nitrogen, causing the sulfonamide to precipitate.[13][16]

-

Secondary Amines (R₂NH): React to form an N,N-disubstituted sulfonamide. This product has no acidic proton on the nitrogen and is therefore insoluble in aqueous alkali.[13][17]

-

Tertiary Amines (R₃N): Do not have a proton on the nitrogen to be replaced and thus do not typically form a stable sulfonamide.[13][17] They may promote the hydrolysis of the sulfonyl chloride.[13]

Caption: Logical workflow of the Hinsberg test for amine classification.

3.2. Formation of Sulfonate Esters: Activating Alcohols

Alcohols are poor leaving groups in nucleophilic substitution reactions. However, they can be readily converted into excellent leaving groups by reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base like pyridine.[18][19] This reaction forms a sulfonate ester (e.g., a tosylate, ROTs).[18][19]

Crucially, this transformation proceeds with retention of configuration at the carbon atom bearing the hydroxyl group, because the C-O bond of the alcohol is not broken during the reaction.[19][20] The resulting tosylate is highly susceptible to Sₙ2 attack by a wide range of nucleophiles, which then proceeds with inversion of configuration.[20]

Section 4: Experimental Protocols

4.1. Protocol: Synthesis of N-benzyl-4-methylbenzenesulfonamide

This protocol describes a representative synthesis of a sulfonamide from a primary amine and an aromatic sulfonyl chloride.

Materials:

-

p-Toluenesulfonyl chloride (TsCl)

-

Benzylamine

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve benzylamine (1.0 eq.) in anhydrous DCM (10 volumes). Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add pyridine (1.2 eq.) followed by a solution of p-toluenesulfonyl chloride (1.1 eq.) in DCM.

-

Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding 1 M HCl. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography to yield the pure sulfonamide.

-

Characterization: Confirm the identity and purity of the product using NMR spectroscopy (¹H and ¹³C), IR spectroscopy (to identify S=O stretches), and melting point analysis.

Caption: A general experimental workflow for sulfonamide synthesis.

Section 5: The Frontier: SuFEx Click Chemistry

While sulfonyl chlorides are superb electrophiles, their reactivity can sometimes be a liability, as the S-Cl bond is susceptible to reductive cleavage.[21] A major advancement in sulfonyl chemistry came with the development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry by K. Barry Sharpless and colleagues.[21][22][23]

SuFEx utilizes sulfonyl fluorides (R-SO₂F) as the electrophile. The S-F bond is thermodynamically more stable and resistant to reduction compared to the S-Cl bond.[22][24] However, sulfonyl fluorides exhibit excellent "click" reactivity with appropriate nucleophiles, especially in aqueous environments, forming highly stable covalent linkages.[22][25] This unique balance of stability and reactivity has made SuFEx a powerful tool in chemical biology, drug discovery, and materials science for creating robust connections between molecular building blocks.[22][23][24] Unlike sulfonyl chlorides, which can sometimes lead to undesired chlorination side-products, sulfonyl fluorides react chemoselectively to produce only sulfonylation products.[24]

Conclusion

The electrophilicity of the sulfonyl chloride group is a powerful and reliable principle in organic chemistry. Governed by the strong electron-withdrawing nature of the sulfonyl moiety, its reactivity can be finely tuned through the electronic effects of substituents. This has enabled its widespread use in the synthesis of sulfonamides and as a method for activating alcohols, transformations that are fundamental to drug development and complex molecule synthesis.[1][2] The evolution from highly reactive sulfonyl chlorides to the uniquely stable yet reactive sulfonyl fluorides in SuFEx chemistry demonstrates the enduring and expanding utility of the S(VI) center as a key electrophilic hub in modern chemistry.

References

- 1. nbinno.com [nbinno.com]

- 2. fiveable.me [fiveable.me]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. Nucleophilic substitution at sulphonyl sulphur. Part 4. Hydrolysis of substituted thiophenesulphonyl halides in water–acetone mixtures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. mdpi.com [mdpi.com]

- 11. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 14. Hinsberg Reagent And Test | Unacademy [unacademy.com]

- 15. Hinsberg Reagent and Test: Distinguishing Amines Easily [vedantu.com]

- 16. Video: Amines to Sulfonamides: The Hinsberg Test [jove.com]

- 17. quora.com [quora.com]

- 18. orgosolver.com [orgosolver.com]

- 19. benchchem.com [benchchem.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. advanceseng.com [advanceseng.com]

- 22. SuFEx:次世代クリック反応として期待のスルホニルフルオリド [sigmaaldrich.com]

- 23. Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery | Department of Chemistry [chem.uga.edu]

- 24. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]

- 25. Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry - Enamine [enamine.net]

Stability and Storage of 4-Chloro-2-methylbenzenesulfonyl Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Versatile Reagent

4-Chloro-2-methylbenzenesulfonyl chloride is a pivotal intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and dyes.[1] Its bifunctional nature, featuring a reactive sulfonyl chloride group and a substituted aromatic ring, allows for its incorporation into a diverse range of molecular architectures.[1] Sulfonyl chlorides are widely utilized for the formation of sulfonamides, a common motif in many therapeutic agents. The successful synthesis and application of this reagent are intrinsically linked to its stability and proper handling. This guide provides an in-depth analysis of the factors governing the stability of this compound and outlines best practices for its storage and handling to ensure its integrity and performance in research and development.

Chemical Stability: Understanding the Inherent Reactivity

The stability of this compound is primarily dictated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This inherent reactivity, while synthetically useful, also renders the molecule susceptible to degradation under suboptimal conditions.

Hydrolytic Instability: The Primary Degradation Pathway

The most significant factor affecting the stability of this compound is its sensitivity to moisture. Sulfonyl chlorides readily react with water in a process known as hydrolysis, which cleaves the sulfur-chlorine bond to form the corresponding sulfonic acid and hydrochloric acid.[2][3][4]

Mechanism of Hydrolysis:

The hydrolysis of aryl sulfonyl chlorides, such as this compound, typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[5][6] In this process, a water molecule acts as a nucleophile, attacking the electrophilic sulfur atom. This is generally the rate-determining step. For neutral hydrolysis, a second water molecule may act as a general base to facilitate the proton transfer.

The primary product of hydrolysis is 4-chloro-2-methylbenzenesulfonic acid, a strong acid, and hydrochloric acid. The generation of these corrosive acidic byproducts can further catalyze the degradation of the parent compound and other sensitive materials.

Thermal Decomposition

When subjected to high temperatures, this compound may decompose, potentially producing toxic fumes.[1] While specific decomposition temperatures are not well-documented in the literature, it is advisable to avoid exposing the compound to excessive heat.

Incompatibilities

To ensure the stability and safety of this compound, it is crucial to avoid contact with the following substances:

-

Water and Moisture: As detailed above, water is the primary cause of degradation.

-

Strong Oxidizing Agents: These can react exothermically with the sulfonyl chloride group.

-

Acids and Alkalis: Both can promote decomposition.[1]

-

Metals: The compound is corrosive to many metals.[1] Storage in non-metallic containers is essential.

Optimal Storage Conditions for Long-Term Stability

Based on the chemical properties and instabilities of this compound, the following storage conditions are recommended to ensure its long-term integrity and performance.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8 °C | Refrigeration slows down the rate of potential degradation reactions. |

| Atmosphere | Inert gas (e.g., Nitrogen) | The primary purpose of an inert atmosphere is to displace and exclude moisture from the container, thereby preventing hydrolysis.[7] |

| Container | Tightly sealed, non-metallic, corrosive-resistant | Prevents ingress of atmospheric moisture and avoids reaction with the container material. Glass bottles with secure, non-reactive caps are ideal. |

| Light | Protection from light | While not explicitly stated as a primary concern in safety data sheets, it is good laboratory practice to store reactive chemicals in the dark to prevent any potential photochemical decomposition. |

| Moisture | Strict exclusion | Due to its high reactivity with water, the compound must be stored in a dry environment. |

Experimental Protocol: A Guideline for Stability Assessment

For critical applications in drug development and regulated environments, it may be necessary to perform a formal stability study on this compound. The following is a general protocol outline.

Objective: To assess the stability of this compound under defined storage conditions over a specified period.

Materials:

-

This compound (high purity)

-

Inert, tightly sealed containers (e.g., amber glass vials with PTFE-lined caps)

-

Controlled environment chambers (e.g., refrigerators, incubators)

-

Analytical instrumentation for purity assessment (e.g., HPLC, GC, NMR)

-

Reference standard of this compound

-

Reference standard of 4-chloro-2-methylbenzenesulfonic acid (potential degradation product)

Methodology:

-

Initial Characterization:

-

Thoroughly characterize the initial batch of this compound for purity and identity using a validated analytical method (e.g., HPLC with UV detection).

-

Record the initial appearance (e.g., color, physical state).

-

-

Sample Preparation and Storage:

-

Aliquot the compound into pre-labeled, inert containers.

-

Purge the headspace of each container with dry nitrogen before sealing.

-

Place the containers in controlled environment chambers set to the desired storage conditions (e.g., 2-8°C, 25°C/60% RH, 40°C/75% RH).

-

-

Time-Point Testing:

-

At predetermined time points (e.g., 0, 1, 3, 6, 12 months), remove a sample from each storage condition.

-

Visually inspect the sample for any changes in appearance.

-

Analyze the sample for purity using the validated analytical method. Quantify the amount of this compound remaining and identify and quantify any degradation products, such as 4-chloro-2-methylbenzenesulfonic acid.

-

-

Data Analysis:

-

Plot the purity of this compound as a function of time for each storage condition.

-

Determine the rate of degradation and estimate the shelf-life under each condition.

-

Caption: A flowchart illustrating the key steps in a stability assessment study for this compound.

Logical Decision-Making for Handling and Storage

The proper handling of this compound requires a systematic approach to mitigate risks and preserve the compound's integrity. The following diagram outlines a logical decision-making process for researchers.

Caption: A decision-making flowchart for the safe and effective handling and storage of this compound.

Conclusion

The stability of this compound is paramount for its successful application in research and drug development. Its primary vulnerability is hydrolysis, necessitating stringent measures to protect it from moisture. By adhering to the recommended storage conditions of refrigeration under an inert atmosphere in tightly sealed, non-metallic containers, and by following safe handling practices, researchers can ensure the integrity and reactivity of this valuable synthetic intermediate. A thorough understanding of its chemical properties and potential degradation pathways is the foundation for its effective and safe utilization in the laboratory.

References

- 1. chembk.com [chembk.com]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 4. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]

- 5. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. grainsilo.com [grainsilo.com]

key chemical reactions involving 4-Chloro-2-methylbenzenesulfonyl chloride

An In-depth Technical Guide to the Core Chemical Reactions of 4-Chloro-2-methylbenzenesulfonyl Chloride

Abstract

This compound (CmSC) is a pivotal intermediate in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its chemical versatility stems from two primary reactive centers: the highly electrophilic sulfonyl chloride moiety and the substituted aromatic ring. This guide provides an in-depth exploration of the core chemical transformations involving CmSC, moving beyond simple reaction lists to explain the underlying principles and experimental causality. We will dissect the key reactions, including sulfonamide and sulfonate ester formation, and analyze the reactivity of the aromatic core towards substitution. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this valuable synthetic building block.

Introduction: The Molecular Profile of this compound

This compound, with the chemical formula C₇H₆Cl₂O₂S, is a bifunctional organic compound that serves as a robust building block in synthetic chemistry.[1][2][3] It typically appears as a colorless to yellowish crystalline solid, soluble in common organic solvents like dichloromethane and ethyl acetate, but insoluble in water.[1] Its utility is anchored in the predictable and efficient reactivity of its sulfonyl chloride group, making it a preferred reagent for introducing the 4-chloro-2-methylphenylsulfonyl group into various molecular scaffolds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 56157-92-7 | [2][4][5] |

| Molecular Formula | C₇H₆Cl₂O₂S | [1][2][4] |

| Molecular Weight | 225.09 g/mol | [2][4] |

| Appearance | Colorless to yellowish crystal | [1] |

| Solubility | Soluble in dichloromethane, ether, ethyl acetate; Insoluble in water | [1] |

The molecule's reactivity is dominated by the sulfonyl chloride functional group (-SO₂Cl), a powerful electrophile. The sulfur atom is rendered highly electron-deficient by the two oxygen atoms and the chlorine atom, making it an excellent target for nucleophiles. Additionally, the substituted benzene ring, while generally less reactive, possesses unique electronic characteristics that influence its participation in aromatic substitution reactions.

Core Reactions of the Sulfonyl Chloride Group

The most prevalent and synthetically valuable reactions of this compound involve nucleophilic attack at the sulfonyl sulfur atom. These reactions are fundamental to the construction of sulfonamides and sulfonate esters, moieties of immense importance in pharmaceuticals and agrochemicals.

Sulfonamide Formation: A Cornerstone of Medicinal Chemistry

The reaction of sulfonyl chlorides with primary or secondary amines to form sulfonamides is one of the most reliable transformations in organic synthesis.[6][7] The resulting N-substituted sulfonamides are a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial and anticancer drugs.[7]

Causality Behind the Experimental Choices: The reaction proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom.[7] This forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion. A critical component of this reaction is the presence of a base (e.g., pyridine, triethylamine). The reaction generates one equivalent of hydrochloric acid (HCl), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[7] The added base neutralizes the in situ generated HCl, allowing the reaction to proceed to completion. The reaction is typically performed in an anhydrous aprotic solvent to prevent hydrolysis of the highly reactive sulfonyl chloride.

Diagram 1: Mechanism of Sulfonamide Formation

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Sulfonamides using 4-Chloro-2-methylbenzenesulfonyl Chloride

Introduction: The Strategic Importance of the Sulfonamide Scaffold

The sulfonamide functional group (–SO₂NH–) is a cornerstone of modern medicinal chemistry and drug development. Since the groundbreaking discovery of Prontosil in the 1930s, sulfonamide-containing compounds have evolved from their initial role as antibacterial agents to a versatile and privileged scaffold in a vast array of therapeutic areas.[1][2] Their prevalence in FDA-approved drugs for treating conditions ranging from viral infections and cancer to inflammatory diseases and cardiovascular disorders underscores their enduring significance.[1][2]

The unique physicochemical properties of the sulfonamide group, including its geometry, ability to act as a hydrogen bond acceptor, and enhanced metabolic stability compared to amide bioisosteres, contribute to its success in modulating biological targets.[3] The synthesis of diverse sulfonamide libraries is therefore a critical activity in lead discovery and optimization.

This guide provides a comprehensive overview and detailed protocols for the use of 4-chloro-2-methylbenzenesulfonyl chloride as a key intermediate in the synthesis of novel sulfonamide drug candidates. This reagent offers a distinct substitution pattern on the aromatic ring, providing a scaffold to fine-tune properties such as lipophilicity, metabolic stability, and target binding affinity. We will delve into the underlying reaction mechanisms, provide step-by-step experimental procedures, and discuss the necessary safety precautions for handling this reactive compound.

Physicochemical Properties of this compound

A thorough understanding of the starting material is paramount for successful and safe synthesis.

| Property | Value | Reference |

| CAS Number | 56157-92-7 | [1] |

| Molecular Formula | C₇H₆Cl₂O₂S | [1] |

| Molecular Weight | 225.09 g/mol | [1] |

| Appearance | Colorless to yellowish crystal | [1] |

| Melting Point | 54 °C | [1] |

| Boiling Point | 295.3 ± 28.0 °C (Predicted) | [1] |

| Solubility | Soluble in organic solvents like dichloromethane, ether, and ethyl acetate; Insoluble in water. | [1] |

Reaction Mechanism: The Nucleophilic Acyl Substitution Pathway

The synthesis of sulfonamides from this compound and a primary or secondary amine proceeds via a classical nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. This attack leads to the formation of a tetrahedral intermediate, which then collapses, displacing the chloride ion as a leaving group and forming the stable sulfonamide bond.

A base, such as pyridine or triethylamine, is typically required to neutralize the hydrogen chloride (HCl) generated as a byproduct of the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

References

Application Notes and Protocols for the Use of 4-Chloro-2-methylbenzenesulfonyl Chloride as a Protecting Group for Amines

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the intricate landscape of multi-step organic synthesis, particularly within the realms of pharmaceutical and agrochemical development, the judicious selection and application of protecting groups are paramount to achieving desired molecular architectures. Among the arsenal of functionalities employed to temporarily mask the reactivity of amines, sulfonamides stand out for their inherent stability and predictable reactivity. This guide provides an in-depth exploration of 4-chloro-2-methylbenzenesulfonyl chloride as a robust protecting group for primary and secondary amines. We will delve into the causality behind experimental choices, provide validated protocols, and offer a comparative perspective to empower researchers in making informed decisions for their synthetic strategies.

Introduction: The Rationale for Employing the 4-Chloro-2-methylbenzenesulfonyl Group

The 4-chloro-2-methylbenzenesulfonyl group, hereafter referred to as the "Cms" group for brevity (from C hlorom ethyls ulfonyl), offers a unique combination of electronic and steric properties that translate into distinct advantages in specific synthetic contexts. The presence of a chlorine atom and a methyl group on the aromatic ring modulates the electron density and steric hindrance around the sulfonyl moiety, influencing both the ease of formation of the sulfonamide and the conditions required for its subsequent cleavage.

Key Attributes of the Cms Group:

-

Robustness: Like other arylsulfonamides, the Cms group imparts significant stability to the protected amine, rendering it inert to a wide range of reaction conditions, including strongly basic and organometallic reagents. The strong N-S bond is a hallmark of sulfonamides, ensuring the integrity of the protected amine during various synthetic transformations.

-

Crystallinity: The introduction of the Cms group often leads to the formation of highly crystalline derivatives, which can significantly facilitate the purification of intermediates by recrystallization, a feature highly valued in process development and scale-up.

-

Modulated Reactivity: The electronic nature of the substituted benzene ring can influence the reactivity of the sulfonamide. The electron-withdrawing chlorine atom can increase the acidity of the N-H proton in primary sulfonamides, potentially facilitating subsequent N-alkylation reactions.

This guide will provide the necessary protocols to effectively implement the Cms protecting group in your synthetic workflows.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the protection of amines with this compound and the subsequent deprotection of the resulting sulfonamides.

Protection of Amines: Formation of N-(4-Chloro-2-methylbenzenesulfonyl)amides

The reaction of an amine with this compound proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. The choice of base and solvent is crucial for achieving high yields and purity.

General Protocol for the Protection of a Primary Aromatic Amine:

-

Materials:

-

Primary aromatic amine (1.0 eq)

-

This compound (1.05 eq)

-

Pyridine or Triethylamine (1.5 - 2.0 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve the primary aromatic amine (1.0 eq) in the chosen solvent (DCM or THF).

-

Add the base (pyridine or triethylamine, 1.5 - 2.0 eq) to the solution and stir for 5-10 minutes at room temperature.

-

In a separate flask, dissolve this compound (1.05 eq) in a minimal amount of the same solvent.

-

Slowly add the solution of this compound to the stirred amine solution at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with the solvent and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Table 1: Representative Reaction Conditions for the Protection of Various Amines

| Amine Substrate | Base | Solvent | Time (h) | Typical Yield (%) |

| Aniline | Pyridine | DCM | 4 | >90 |

| 4-Methoxyaniline | Triethylamine | THF | 3 | >95 |

| Benzylamine | Triethylamine | DCM | 2 | >95 |

| Diethylamine | Pyridine | THF | 6 | >85 |

Note: Reaction times and yields are representative and may vary depending on the specific substrate and reaction scale.

Diagram 1: General Workflow for Amine Protection

Caption: Workflow for the protection of amines using this compound.

Deprotection of N-(4-Chloro-2-methylbenzenesulfonyl)amides

The cleavage of the robust sulfonamide bond is the most critical step in the application of any sulfonyl protecting group. The choice of deprotection method depends heavily on the nature of the substrate and the presence of other functional groups. Two general strategies are presented here: acidic hydrolysis and reductive cleavage.

Protocol 2.2.1: Acidic Hydrolysis of N-Aryl-Cms-amides

Recent studies have shown that strong acids can effectively cleave N-arylsulfonamides, particularly those with neutral or electron-deficient aryl groups.[1][2][3][4]

-

Materials:

-

N-Aryl-Cms-amide (1.0 eq)

-

Trifluoromethanesulfonic acid (TfOH) (1.0 - 1.5 eq)

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the N-aryl-Cms-amide (1.0 eq) in DCE.

-

Add trifluoromethanesulfonic acid (1.0 - 1.5 eq) to the solution.

-

Heat the reaction mixture to 80-90 °C and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and carefully quench by slow addition to a stirred, saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the crude amine by column chromatography or other suitable methods.

-

Caution: Trifluoromethanesulfonic acid is a strong, corrosive acid and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Protocol 2.2.2: Reductive Cleavage of Cms-amides

Reductive cleavage offers a milder alternative for the deprotection of sulfonamides, particularly for substrates that are sensitive to strong acids. A common method involves the use of magnesium in methanol.[5]

-

Materials:

-

N-Cms-amide (1.0 eq)

-

Magnesium (Mg) turnings or powder (excess, e.g., 10-20 eq)

-

Anhydrous Methanol (MeOH)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask, suspend the N-Cms-amide (1.0 eq) in anhydrous methanol.

-

Add magnesium turnings or powder (excess) to the suspension.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C). The reaction can be monitored by TLC.

-

Upon completion, cool the mixture and quench by the addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the crude amine by column chromatography.

-

Diagram 2: Deprotection Strategies for N-Cms Amides

Caption: Overview of acidic and reductive deprotection methods for N-Cms protected amines.

Data Presentation: Characterization of a Representative N-Aryl-Cms-amide

The following data pertains to the characterization of 4-chloro-2-methyl-N-(phenyl)benzenesulfonamide, a representative product of the protection reaction.

Table 2: Physicochemical and Spectroscopic Data

| Property | Value |

| Chemical Formula | C₁₃H₁₂ClNO₂S |

| Molecular Weight | 281.76 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.95 (d, 1H), 7.4-7.2 (m, 7H), 6.8 (s, 1H, NH), 2.5 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 141.2, 138.5, 137.1, 134.9, 132.6, 129.4, 129.1, 125.3, 122.0, 20.8 |

| IR (KBr, cm⁻¹) | 3265 (N-H), 1330 (SO₂, asym), 1160 (SO₂, sym) |

Note: Spectroscopic data are approximate and may vary slightly based on the specific instrumentation and conditions.

Comparative Analysis and Field-Proven Insights

The selection of a protecting group is a critical decision in synthetic planning. The Cms group should be considered alongside other common sulfonyl protecting groups, such as tosyl (Ts) and nosyl (Ns).

Table 3: Comparison of Sulfonyl Protecting Groups for Amines

| Feature | Cms (4-Chloro-2-methylbenzenesulfonyl) | Ts (p-Toluenesulfonyl) | Ns (2-Nitrobenzenesulfonyl) |

| Stability | High | High | Moderate (sensitive to some nucleophiles and reducing agents) |

| Introduction | Standard sulfonylation conditions | Standard sulfonylation conditions | Standard sulfonylation conditions |

| Deprotection | Strong acid or reductive cleavage | Harsh conditions (strong acid, dissolving metals) | Mild cleavage with thiols and base (Fukuyama conditions) |

| Key Advantage | Robustness, crystallinity of derivatives | High stability, widely used and well-understood | Mild and orthogonal deprotection |

| Consideration | Deprotection can be challenging for sensitive substrates | Harsh deprotection conditions limit functional group tolerance | Lower stability towards certain reagents |

Expert Insights:

-

The Cms group is an excellent choice when a highly robust protecting group is required, and the subsequent deprotection conditions are compatible with the target molecule. Its tendency to form crystalline derivatives is a significant practical advantage for purification.

-

For syntheses involving sensitive functional groups where mild deprotection is essential, the Ns group is often the superior choice due to its facile cleavage under Fukuyama conditions.[6]

-

The Ts group remains a workhorse in organic synthesis due to its extensive literature precedent and high stability. However, its removal often necessitates harsh conditions that may not be suitable for complex, late-stage intermediates.[7]

Conclusion

This compound provides a valuable tool for the protection of amines in organic synthesis. The resulting Cms-amides exhibit high stability, and their crystalline nature can be advantageous for purification. While the deprotection of the Cms group requires relatively strong conditions, the protocols outlined in this guide for acidic hydrolysis and reductive cleavage offer viable pathways to the free amine. By understanding the properties and reactivity of the Cms group in comparison to other sulfonyl protecting groups, researchers can make strategic decisions to enhance the efficiency and success of their synthetic endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for N-Sulfonylation using 4-Chloro-2-methylbenzenesulfonyl Chloride

Abstract

This comprehensive guide provides a detailed experimental procedure for the N-sulfonylation of primary and secondary amines using 4-chloro-2-methylbenzenesulfonyl chloride. Sulfonamides are a critical functional group in medicinal chemistry and drug development, and this protocol offers a robust and reliable method for their synthesis.[1][2][3] This document outlines the reaction mechanism, provides a step-by-step laboratory protocol, discusses safety considerations, and offers troubleshooting advice to ensure successful synthesis and purification of the target N-arylsulfonamides. The content is intended for researchers, scientists, and drug development professionals with a background in synthetic organic chemistry.

Introduction: The Significance of N-Sulfonylation

The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone in modern pharmacology, present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, anticonvulsants, and anti-inflammatory agents.[2][4] The synthesis of sulfonamides is, therefore, a fundamental transformation in organic and medicinal chemistry. The most common and direct method for their preparation is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[1][3]

This compound is a versatile reagent for introducing the 4-chloro-2-methylphenylsulfonyl group, a moiety that can impart specific physicochemical properties to a molecule, such as lipophilicity and metabolic stability. This guide provides a detailed, field-proven protocol for utilizing this reagent effectively and safely.

Reaction Mechanism

The N-sulfonylation reaction proceeds via a nucleophilic substitution pathway. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to prevent the protonation of the starting amine and to drive the reaction to completion.

Caption: General mechanism for N-sulfonylation of a primary amine.**

Materials and Equipment

Reagents and Chemicals

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Notes |

| This compound | 56157-92-7 | C₇H₆Cl₂O₂S | 225.09 | Reagent grade, >98% purity.[5][6] |

| Amine (Primary or Secondary) | Varies | Varies | Varies | Substrate, ensure dryness and purity. |

| Pyridine | 110-86-1 | C₅H₅N | 79.10 | Anhydrous, <0.005% water. |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Anhydrous, ACS grade or higher. |

| Hydrochloric Acid (HCl), 1M solution | 7647-01-0 | HCl | 36.46 | For aqueous work-up. |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | 144-55-8 | NaHCO₃ | 84.01 | For aqueous work-up. |

| Brine (Saturated NaCl solution) | 7647-14-5 | NaCl | 58.44 | For aqueous work-up. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | For drying organic layers. |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | For chromatography. |

| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | For chromatography. |

| Silica Gel | 7631-86-9 | SiO₂ | 60.08 | 230-400 mesh, for column chromatography. |

Equipment

-

Round-bottom flasks and magnetic stir bars

-

Magnetic stirrer hotplate

-

Ice bath

-

Addition funnel

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin Layer Chromatography (TLC) plates and chamber

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves.

Experimental Protocol

This protocol describes a general procedure for the reaction of an amine with this compound. Quantities can be scaled as needed.

Reaction Setup and Execution

Caption: Workflow for N-sulfonylation synthesis and purification.**

-

Preparation: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq.) and anhydrous pyridine (1.5 eq.) in anhydrous dichloromethane (DCM). The volume of DCM should be sufficient to create a stirrable solution (approx. 0.1-0.2 M concentration of the amine).

-

Causality Note: An inert atmosphere is crucial as this compound is moisture-sensitive and will hydrolyze.[7] Pyridine acts as both a base to neutralize the generated HCl and as a nucleophilic catalyst. An excess of the base ensures the reaction goes to completion.[3] Anhydrous solvent is necessary to prevent hydrolysis of the sulfonyl chloride.[8]

-

-

Cooling: Cool the solution to 0 °C using an ice-water bath with continuous stirring.

-

Causality Note: The reaction is exothermic. Initial cooling is essential to control the reaction rate, prevent side reactions, and ensure selective N-sulfonylation.[9]

-

-

Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring amine solution over 20-30 minutes using an addition funnel.

-

Causality Note: Slow, dropwise addition is critical to maintain temperature control and prevent a rapid, uncontrolled exotherm. A slight excess of the sulfonyl chloride ensures complete consumption of the potentially more valuable amine substrate.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 4-12 hours.

-

Causality Note: While initial control is important, allowing the reaction to proceed at room temperature ensures a reasonable reaction rate for most primary and secondary amines. Less reactive or sterically hindered amines may require longer reaction times or gentle heating.

-

-

Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A suitable eluent system is typically a mixture of hexanes and ethyl acetate. The reaction is complete when the starting amine spot is no longer visible.

Work-up and Purification

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing 1M HCl solution. The volume of the acidic solution should be roughly equal to the volume of the reaction mixture. Shake the funnel, venting frequently.

-

Causality Note: The acidic wash removes excess pyridine and any remaining unreacted amine by converting them into their water-soluble hydrochloride salts.

-

-

Extraction and Washing: Separate the organic (DCM) layer. Wash the organic layer sequentially with:

-

1M HCl (1 x volume)

-

Saturated NaHCO₃ solution (1 x volume) to neutralize any remaining acid.

-

Brine (1 x volume) to remove the bulk of the dissolved water.

-

Causality Note: These sequential washes are a self-validating system to ensure the removal of both basic and acidic impurities, leading to a cleaner crude product.[8]

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude sulfonamide.

-

Purification: The crude product can be purified by either flash column chromatography on silica gel or recrystallization.[10][11]

-

Chromatography: A gradient elution system, typically starting with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increasing the polarity, is effective for separating the sulfonamide product from non-polar impurities.

-

Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can provide highly pure material.[11]

-

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[12]

Safety and Hazard Information

This compound is a hazardous chemical. [13]

-

Hazards: Harmful if swallowed.[5][14] Causes severe skin burns and eye damage.[5][13][14][15] May cause respiratory irritation.[5][13] It is also a lachrymator (causes tearing).[16] Reacts with water, releasing HCl gas.

-

Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves (e.g., nitrile).[15][16]

-

Handling: Avoid inhalation of dust or vapors.[17] Avoid contact with skin and eyes.[17][18] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[15][16][17]

-

Disposal: Dispose of chemical waste according to institutional and local regulations.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low or No Reaction | 1. Inactive amine (e.g., sterically hindered or electron-deficient). 2. Hydrolyzed sulfonyl chloride. 3. Insufficient base. | 1. Increase reaction time, gently heat the reaction (e.g., to 40 °C), or use a stronger, non-nucleophilic base. 2. Use a fresh bottle of the reagent and ensure anhydrous conditions. 3. Ensure at least 1.2-1.5 equivalents of base are used. |